Cas no 2228347-11-1 (2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)

2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol
- EN300-1956002
- 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol
- 2228347-11-1
-
- インチ: 1S/C6H7F3N2S/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11)
- InChIKey: HLMAKCYLLHFOIV-UHFFFAOYSA-N
- ほほえんだ: SCCC1C=NNC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 196.02820389g/mol
- どういたいしつりょう: 196.02820389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 29.7Ų
2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1956002-5.0g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1956002-0.05g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 0.05g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1956002-0.1g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 0.1g |
$1106.0 | 2023-09-17 | ||
Enamine | EN300-1956002-1g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 1g |
$1256.0 | 2023-09-17 | ||
Enamine | EN300-1956002-1.0g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1956002-5g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 5g |
$3645.0 | 2023-09-17 | ||
Enamine | EN300-1956002-0.25g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 0.25g |
$1156.0 | 2023-09-17 | ||
Enamine | EN300-1956002-2.5g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 2.5g |
$2464.0 | 2023-09-17 | ||
Enamine | EN300-1956002-0.5g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 0.5g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1956002-10.0g |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |
2228347-11-1 | 10g |
$5405.0 | 2023-06-02 |
2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiolに関する追加情報
Introduction to 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol (CAS No. 2228347-11-1)
2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2228347-11-1, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities. The presence of a trifluoromethyl group and a thiol moiety in its molecular structure imparts distinct chemical reactivity and potential therapeutic applications, making it a subject of intense research interest.
The molecular structure of 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol consists of a pyrazole ring substituted at the 4-position with an ethyl group that is further modified by a trifluoromethyl group at the 3-position. The thiol (-SH) group at the 1-position enhances the compound's solubility in polar solvents and introduces reactivity that can be exploited in various chemical transformations. This combination of structural features makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug discovery.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy as pharmacological agents. The trifluoromethyl group, in particular, is a well-known pharmacophore that enhances metabolic stability, binding affinity, and lipophilicity in drug molecules. Studies have shown that compounds incorporating this moiety often exhibit improved pharmacokinetic profiles, which is crucial for the development of effective therapeutics. The thiol group in 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol also opens avenues for further functionalization, allowing chemists to design derivatives with tailored biological activities.
Recent research has highlighted the potential of 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol as a key intermediate in the synthesis of novel bioactive molecules. For instance, studies have demonstrated its utility in the development of inhibitors targeting various enzymes involved in inflammatory and infectious diseases. The pyrazole core is known to interact with biological targets such as kinases and proteases, while the trifluoromethyl group can modulate binding interactions to enhance specificity. Additionally, the thiol group provides a handle for covalent modifications, enabling the creation of probes for biochemical assays.
The synthesis of 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between trifluoromethyl-substituted hydrazines and β-keto esters or ketones, followed by functionalization at the desired positions on the pyrazole ring. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce complex substituents with high precision.
One of the most compelling aspects of 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol is its potential application in medicinal chemistry. Researchers have explored its derivatives as candidates for treating conditions such as cancer, autoimmune disorders, and neurological diseases. The ability to modify both the pyrazole ring and the ethyl chain allows for the creation of a diverse library of compounds that can be screened for biological activity. Preliminary studies have shown promising results in vitro, indicating that certain derivatives exhibit inhibitory effects on disease-related targets.
The role of computational chemistry has been instrumental in understanding the properties and reactivity of 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol. Molecular modeling techniques have been used to predict binding affinities, optimize synthetic pathways, and design new derivatives with enhanced properties. These computational approaches complement experimental work by providing insights into molecular interactions at an atomic level, thereby accelerating the drug discovery process.
In conclusion, 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol (CAS No. 2228347-11-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a trifluoromethyl group and a thiol moiety makes it a valuable intermediate for synthesizing bioactive molecules with diverse biological activities. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of novel therapeutics.
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